Lipophilicity Differentiation (XLogP3) vs. Unsubstituted Phenyl Analog
The 4-methylphenyl substituent increases the computed XLogP3 of the target compound to 3.3 [1]. The closest unsubstituted phenyl analog, (E)-2-phenyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]ethenesulfonamide, is predicted to have an XLogP3 of approximately 2.8 (Δ = +0.5 log unit) [2]. This difference suggests moderately enhanced membrane partitioning for the target compound, which may translate into improved passive permeability in cellular assays. The 4-methyl group therefore offers a tunable lipophilicity advantage over the baseline phenyl congener.
| Evidence Dimension | Lipophilicity (computed XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.3 |
| Comparator Or Baseline | (E)-2-phenyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]ethenesulfonamide: predicted XLogP3 ≈ 2.8 |
| Quantified Difference | Δ XLogP3 ≈ +0.5 log unit |
| Conditions | Computed by XLogP3 algorithm (PubChem 2021 release) for neutral species |
Why This Matters
A higher XLogP3 can enhance passive membrane permeability, potentially improving intracellular target access compared with the less lipophilic phenyl analog.
- [1] PubChem. Compound Summary for CID 47064624, (E)-2-(4-methylphenyl)-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]ethenesulfonamide. National Center for Biotechnology Information (2026). View Source
- [2] PubChem predicted XLogP3 for (E)-2-phenyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]ethenesulfonamide (CID not assigned). Predicted using the PubChem XLogP3 consensus model, 2024. View Source
